Piriprost Potassium

Description

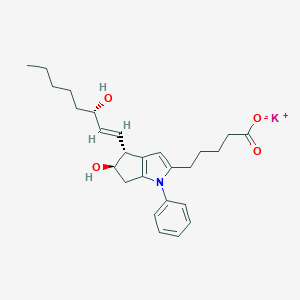

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;5-[(4R,5R)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-1-phenyl-5,6-dihydro-4H-cyclopenta[b]pyrrol-2-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35NO4.K/c1-2-3-5-13-21(28)15-16-22-23-17-20(12-8-9-14-26(30)31)27(24(23)18-25(22)29)19-10-6-4-7-11-19;/h4,6-7,10-11,15-17,21-22,25,28-29H,2-3,5,8-9,12-14,18H2,1H3,(H,30,31);/q;+1/p-1/b16-15+;/t21-,22+,25+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFJDMFZMRXDIKI-FFGYHVHASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC2=C1C=C(N2C3=CC=CC=C3)CCCCC(=O)[O-])O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H34KNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88851-62-1 |

Source

|

| Record name | Piriprost potassium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088851621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIRIPROST POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ZYM2BH34M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Piriprost Potassium: A Technical Guide to its Mechanism of Action in Leukotriene Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Leukotrienes are potent, lipid-derived inflammatory mediators synthesized through the 5-lipoxygenase (5-LO) pathway. Their role in the pathophysiology of various inflammatory diseases, including asthma and allergic rhinitis, has established their synthesis pathway as a critical target for therapeutic intervention. This document provides an in-depth technical overview of Piriprost Potassium (also known as U-60257), a selective inhibitor of leukotriene synthesis. We will explore its primary molecular target, summarize its inhibitory potency through quantitative data, detail the experimental methodologies used to elucidate its mechanism, and visualize the core signaling pathways and workflows. The primary mechanism of action for this compound is the direct inhibition of arachidonate 5-lipoxygenase, the key initiating enzyme in the leukotriene biosynthetic cascade.

The Leukotriene Synthesis Pathway

The biosynthesis of leukotrienes is initiated by cellular stimuli that activate phospholipase A2, leading to the release of arachidonic acid (AA) from membrane phospholipids. The free AA is then metabolized by a series of enzymes, with 5-lipoxygenase (5-LO) catalyzing the critical first two steps in the pathway.[1][2]

-

5-Lipoxygenase Activation : In the presence of 5-lipoxygenase-activating protein (FLAP), 5-LO converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE).

-

Formation of LTA₄ : 5-LO then rapidly converts 5-HPETE into the unstable epoxide intermediate, Leukotriene A₄ (LTA₄).[3]

-

Branching Pathways : LTA₄ serves as a crucial branch point. It can be either:

-

Hydrolyzed by LTA₄ hydrolase to form Leukotriene B₄ (LTB₄), a potent chemoattractant for neutrophils.[4][5][6]

-

Conjugated with glutathione by LTC₄ synthase to produce Leukotriene C₄ (LTC₄). LTC₄ is subsequently metabolized to LTD₄ and LTE₄. Collectively, these are known as the cysteinyl leukotrienes, which are powerful bronchoconstrictors.[2]

-

Core Mechanism of Action of this compound

This compound is a selective inhibitor of leukotriene synthesis.[7] Extensive research has demonstrated that its principal site of action is the direct inhibition of arachidonate 5-lipoxygenase (5-LO), the rate-limiting enzyme that initiates the entire leukotriene biosynthetic cascade.[8] By targeting this upstream enzyme, Piriprost effectively blocks the production of both major classes of leukotrienes: LTB₄ and the cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄).[8][9]

The inhibitory effect of Piriprost on 5-LO is notable for its selectivity. At concentrations effective for 5-LO inhibition (e.g., 100 µM), Piriprost has no significant effect on other key enzymes in eicosanoid metabolism, such as cyclooxygenase (COX) or 12-lipoxygenase.[8] This selectivity minimizes off-target effects and underscores its specific role as a leukotriene synthesis inhibitor.

Quantitative Analysis of Inhibitory Activity

The potency of this compound has been quantified across various cellular systems and assays. The half-maximal inhibitory concentration (IC₅₀) and half-maximal effective dose (ID₅₀) values demonstrate its efficacy in blocking the synthesis of multiple leukotriene products.

| Target/Product Measured | Cell/System | IC₅₀ / ID₅₀ Value | Reference |

| 5-Lipoxygenase (5-HETE release) | Cultured Myometrial Cells | ~100 µM | [10] |

| LTB₄ Synthesis | Human Peripheral Neutrophils | 1.8 µM | [8] |

| 5-HETE, LTB₄, Sulfidopeptide LTs | Cloned Mouse Mast Cells | 9 - 14 µM | [9] |

| 5-HETE, LTB₄, Sulfidopeptide LTs | Rat Basophil Leukemia Cells | 15 - 50 µM | [9] |

| Leukotriene & Histamine Release | Isolated Porcine Lung Cells | 0.11 µM | [10][11] |

| LTC Synthase | Solubilized Rat Basophil Leukemia Cells | 1.5 mM (weak inhibition) | [9] |

Experimental Protocols and Methodologies

The mechanism of Piriprost was elucidated through a series of in vitro cellular assays. While specific protocols vary between publications, a generalized workflow can be constructed.

Generalized Experimental Workflow

The fundamental approach involves stimulating leukotriene-producing cells in the presence and absence of this compound and subsequently quantifying the downstream products.

Detailed Methodologies (Reconstructed)

Objective: To determine the IC₅₀ of this compound on 5-lipoxygenase activity in a cellular context.

-

Cell Preparation:

-

Human Neutrophils: Isolate human peripheral neutrophils from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend cells in a buffered salt solution (e.g., PBS with Ca²⁺ and Mg²⁺).[8]

-

Mast Cells / Leukemia Cells: Culture cloned mouse mast cells or rat basophil leukemia cells under standard conditions. Harvest cells and resuspend in an appropriate buffer for the assay.[9]

-

-

Inhibition Assay:

-

Aliquot cell suspensions into reaction tubes.

-

Add this compound (dissolved in a suitable solvent like DMSO or ethanol) to achieve a range of final concentrations. Include a vehicle-only control.

-

Pre-incubate the cells with the inhibitor for a defined period (e.g., 10-15 minutes) at 37°C.

-

Initiate leukotriene synthesis by adding a stimulating agent, such as calcium ionophore A23187, which induces calcium influx and activates 5-LO.

-

In some experiments, exogenous arachidonic acid is added to assess if the inhibition is competitive.[8]

-

Incubate for a further defined period (e.g., 5-10 minutes) at 37°C.

-

-

Quantification of Leukotrienes:

-

Terminate the reaction by adding a cold solvent (e.g., methanol) or by acidification.

-

Centrifuge to pellet cell debris.

-

Extract the leukotrienes from the supernatant using solid-phase extraction (SPE) columns.

-

Analyze the extracted samples using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection or by using specific Enzyme Immunoassays (EIA) for products like LTB₄ and 5-HETE.[9]

-

Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the Piriprost concentration. Calculate the IC₅₀ value from this curve.

-

Conclusion and Implications

This compound serves as a selective and potent inhibitor of the leukotriene synthesis pathway. Its clear mechanism of action—the targeted inhibition of the 5-lipoxygenase enzyme—prevents the formation of both LTB₄ and the cysteinyl leukotrienes. This upstream blockade is a powerful therapeutic strategy for mitigating the effects of these pro-inflammatory mediators. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals working on novel anti-inflammatory agents targeting the arachidonic acid cascade. While clinical studies have explored its effects, Piriprost remains a valuable tool compound for preclinical research into the roles of leukotrienes in health and disease.[12]

References

- 1. Leukotrienes - biosynthesis and mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]

- 2. Leukotriene biosynthetic enzymes as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibitors of leukotriene A4 (LTA4) hydrolase as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. What are LTA4H inhibitors and how do they work? [synapse.patsnap.com]

- 7. Piriprost: a selective inhibitor of leukotriene synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of human neutrophil arachidonate 5-lipoxygenase by 6,9-deepoxy-6,9-(phenylimino)-delta 6,8-prostaglandin I1 (U-60257) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. glpbio.com [glpbio.com]

- 10. caymanchem.com [caymanchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effect of inhaled piriprost (U-60, 257) a novel leukotriene inhibitor, on allergen and exercise induced bronchoconstriction in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

Piriprost Potassium: A Technical Guide to its Biochemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piriprost Potassium, also known as U-60257B, is a potent inhibitor of leukotriene synthesis.[1] As a structural analog of prostaglandin I2, it has been a subject of interest in research focused on inflammatory and allergic responses.[2] This technical guide provides a comprehensive overview of the biochemical properties, structure, and mechanism of action of this compound, tailored for professionals in the fields of research, science, and drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of its biological pathways and experimental workflows.

Chemical Structure and Properties

This compound is the potassium salt of Piriprost. Its chemical structure is characterized by a prostacyclin backbone with a phenylimino group replacing the 6,9-epoxy bridge.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₄KNO₄ | [2][3] |

| Molecular Weight | 463.65 g/mol | [2][3] |

| Alternate Names | U-60257B | [2] |

| Purity | >98% | [2] |

| Canonical SMILES | CCCCC--INVALID-LINK--O.[K+] | [3] |

| InChIKey | UFJDMFZMRXDIKI-FFGYHVHASA-M | [3] |

Biochemical Properties and Mechanism of Action

This compound primarily functions as an inhibitor of the 5-lipoxygenase (5-LO) pathway, a critical route in the biosynthesis of leukotrienes.[4][5] Leukotrienes are potent lipid mediators involved in inflammatory and allergic reactions. By inhibiting this pathway, this compound effectively reduces the production of various pro-inflammatory eicosanoids.

Inhibition of Leukotriene Synthesis

This compound has been shown to inhibit the release of both leukotrienes and histamine.[1] Its inhibitory effects on the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene B4 (LTB4), and sulfidopeptide leukotrienes have been quantified in various cell types.[4]

Table 2: Inhibitory Activity of this compound

| Target | Cell Type | IC₅₀ Value | Reference |

| Leukotriene and Histamine Release | Isolated porcine lung cells | 0.11 μM | [1] |

| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Mouse mast cells | 9 - 14 μM | [4] |

| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Rat basophil leukemia cells | 15 - 50 μM | [4] |

| Solubilized LTC Synthase | Rat basophil leukemia cells | 1.5 mM (weak inhibition) | [4] |

Effect on Alkaline Phosphatase Activity

In addition to its role in the leukotriene pathway, this compound has been observed to increase alkaline phosphatase (ALP) activity in cultured rat endometrial stromal cells.[1][4] This effect suggests a potential role for this compound in cellular differentiation and tissue remodeling processes. A 100 μM concentration of Piriprost inhibited 5-lipoxygenase activity and decreased the production of 5-HETE by 53%.[4]

Signaling Pathway

This compound exerts its primary effect by targeting the 5-lipoxygenase enzyme within the leukotriene synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted through a series of enzymatic steps into various leukotrienes.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. While a specific, detailed synthesis and purification protocol for this compound is not publicly available, this section provides generalized methodologies for key experiments based on available literature.

Synthesis and Purification of Prostaglandin Analogs (General Overview)

The synthesis of prostaglandin analogs like Piriprost is a complex multi-step process often involving chiral starting materials to ensure the correct stereochemistry of the final product. A common strategy is the Corey lactone approach.

Synthesis:

-

Starting Material: A suitable chiral cyclopentane derivative (e.g., Corey lactone) is often used as the starting material.

-

Side-Chain Introduction: The two side chains characteristic of prostaglandins are introduced sequentially using various organic reactions such as Wittig reactions or organocuprate additions.

-

Functional Group Transformations: Throughout the synthesis, functional groups are protected and deprotected as needed. Key transformations may include reductions, oxidations, and the formation of the specific ring system (in the case of Piriprost, the phenylimino-bridged ring).

-

Final Steps: The final steps typically involve deprotection of any remaining protecting groups and conversion to the desired salt form, in this case, the potassium salt.

Purification: High-performance liquid chromatography (HPLC) is the method of choice for the purification of prostaglandin analogs.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) in water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to improve peak shape, is employed.

-

Detection: UV detection at a suitable wavelength (e.g., 210-280 nm) is used to monitor the elution of the compound.

-

Fraction Collection: Fractions containing the pure product are collected, and the solvent is removed under reduced pressure.

5-Lipoxygenase Inhibition Assay (Generalized Protocol)

This assay measures the ability of a compound to inhibit the activity of the 5-lipoxygenase enzyme.

Caption: Generalized workflow for a 5-Lipoxygenase inhibition assay.

Methodology:

-

Reagents: Purified 5-lipoxygenase enzyme, arachidonic acid (substrate), buffer (e.g., Tris-HCl), and this compound at various concentrations.

-

Procedure: a. Pre-incubate the 5-lipoxygenase enzyme with different concentrations of this compound (or vehicle control) in the reaction buffer for a specified time at a controlled temperature (e.g., 37°C). b. Initiate the reaction by adding arachidonic acid. c. Monitor the formation of the product (hydroperoxyeicosatetraenoic acids) by measuring the increase in absorbance at 234 nm using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Alkaline Phosphatase Activity Assay (Generalized Protocol for Cultured Cells)

This assay quantifies the activity of alkaline phosphatase in cell lysates.

Methodology:

-

Cell Culture and Treatment: a. Culture rat endometrial stromal cells in appropriate media until they reach the desired confluency. b. Treat the cells with various concentrations of this compound for a specified period.

-

Cell Lysis: a. Wash the cells with phosphate-buffered saline (PBS). b. Lyse the cells using a lysis buffer (e.g., containing Triton X-100) to release the intracellular enzymes.

-

Enzymatic Reaction: a. In a 96-well plate, add a specific volume of cell lysate to each well. b. Add a substrate solution containing p-nitrophenyl phosphate (pNPP). c. Incubate the plate at 37°C for a defined time. Alkaline phosphatase will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Measurement: a. Stop the reaction by adding a stop solution (e.g., NaOH). b. Measure the absorbance of the yellow product at 405 nm using a microplate reader.

-

Data Analysis: a. Create a standard curve using known concentrations of p-nitrophenol. b. Determine the ALP activity in the cell lysates by comparing their absorbance to the standard curve. Normalize the activity to the total protein concentration of the lysate.

Conclusion

References

- 1. Preparative HPLC purification of prostaglandin endoperoxides and isolation of novel cyclooxygenase-derived arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP2311820A1 - Process for the purification of latanoprost by HPLC - Google Patents [patents.google.com]

- 4. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]

- 5. Total synthesis of natural (levo) and enantiomeric (dextro) forms of prostaglandin El - PubMed [pubmed.ncbi.nlm.nih.gov]

Piriprost Potassium: A Technical Guide to its Cellular Targets and Binding Sites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piriprost potassium is a synthetic compound recognized for its inhibitory effects on inflammatory pathways. This technical guide provides an in-depth analysis of the known cellular targets and binding sites of this compound. It consolidates current research findings, presenting quantitative data on its inhibitory activities, detailing relevant experimental methodologies, and visualizing the associated signaling pathways. The evidence points towards a dual-targeting mechanism of action, primarily involving the inhibition of the 5-lipoxygenase (5-LOX) pathway and the competitive antagonism of the formyl peptide receptor 1 (FPR1). This document serves as a comprehensive resource for researchers and professionals engaged in the study and development of anti-inflammatory therapeutics.

Introduction

This compound, a derivative of prostaglandin I1, has been investigated for its potential as an anti-inflammatory agent. Its primary mechanism of action has been attributed to the inhibition of leukotriene synthesis, key mediators in inflammatory responses. However, emerging evidence suggests a more complex pharmacological profile, including interactions with chemotactic G protein-coupled receptors. This guide aims to provide a detailed technical overview of the molecular interactions of this compound, offering a valuable resource for further research and drug development.

Cellular Targets and Mechanism of Action

Current scientific literature indicates that this compound exerts its biological effects through at least two distinct cellular targets: the 5-lipoxygenase pathway and the formyl peptide receptor 1.

Inhibition of the 5-Lipoxygenase Pathway

Piriprost is a well-documented inhibitor of the 5-lipoxygenase (5-LOX) pathway, which is critical for the biosynthesis of leukotrienes. Leukotrienes are potent lipid mediators of inflammation, involved in processes such as leukocyte chemotaxis, increased vascular permeability, and bronchoconstriction. Piriprost has been shown to inhibit the formation of key products of this pathway, including 5-hydroxyeicosatetraenoic acid (5-HETE) and leukotriene B4 (LTB4).

Antagonism of the Formyl Peptide Receptor 1 (FPR1)

In addition to its effects on leukotriene synthesis, Piriprost has been identified as a specific and competitive antagonist of the formyl peptide receptor 1 (FPR1)[1]. FPR1 is a G protein-coupled receptor expressed on phagocytic leukocytes, such as neutrophils, and plays a crucial role in the innate immune response by recognizing N-formylated peptides derived from bacteria and mitochondria. By competitively binding to FPR1, Piriprost can block the downstream signaling events induced by FPR1 agonists like N-formyl-methionyl-leucyl-phenylalanine (fMLP), including superoxide production[1]. This antagonistic activity appears to be independent of its 5-lipoxygenase inhibitory action[1].

Quantitative Data

The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes the available IC50 values for its effects on the 5-lipoxygenase pathway.

| Inhibitory Activity | Cell Type/System | IC50 (µM) | Reference |

| Inhibition of 5-HETE formation | Mouse Mast Cells | 9 - 14 | |

| Inhibition of LTB4 formation | Mouse Mast Cells | 9 - 14 | |

| Inhibition of sulfidopeptide leukotriene formation | Mouse Mast Cells | 9 - 14 | |

| Inhibition of 5-HETE formation | Rat Basophil Leukemia Cells | 15 - 50 | |

| Inhibition of LTB4 formation | Rat Basophil Leukemia Cells | 15 - 50 | |

| Inhibition of sulfidopeptide leukotriene formation | Rat Basophil Leukemia Cells | 15 - 50 |

Signaling Pathways

The dual-targeting mechanism of this compound is best understood by visualizing its points of intervention in the relevant signaling pathways.

Experimental Protocols

The characterization of this compound's cellular targets involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a general method to determine the inhibitory effect of this compound on 5-LOX activity.

Methodology:

-

Enzyme Preparation: A crude 5-lipoxygenase enzyme preparation can be obtained from the 20,000g supernatant of homogenized rat basophilic leukemia (RBL-1) cells.

-

Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound (or vehicle control) in a suitable buffer (e.g., Tris-HCl with CaCl2 and ATP) for a defined period (e.g., 10 minutes) at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Reaction Termination and Product Analysis: After a set time, the reaction is terminated (e.g., by acidification and addition of an organic solvent). The formation of 5-LOX products, such as 5-HETE and LTB4, is quantified using methods like High-Performance Liquid Chromatography (HPLC) or Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of inhibition at each Piriprost concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

FPR1 Competitive Binding Assay

This protocol describes a general method to assess the competitive binding of this compound to the FPR1 receptor.

Methodology:

-

Cell Preparation: Human neutrophils are isolated from fresh blood, or a cell line stably expressing human FPR1 is used.

-

Binding Reaction: The cells are incubated in a binding buffer containing a fixed concentration of a radiolabeled FPR1 agonist (e.g., [³H]fMLP) and varying concentrations of unlabeled this compound. A parallel set of incubations is performed with an excess of unlabeled fMLP to determine non-specific binding.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cells with the bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value for Piriprost is determined from a competition curve. The inhibitory constant (Ki) can then be calculated using the Cheng-Prusoff equation, which requires the Kd of the radioligand.

fMLP-Induced Superoxide Production Assay

This protocol details a method to measure the inhibitory effect of this compound on fMLP-induced superoxide production in neutrophils.

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.

-

Pre-incubation: Neutrophils are pre-incubated with different concentrations of this compound or vehicle control.

-

Stimulation: The cells are then stimulated with a sub-maximal concentration of fMLP.

-

Superoxide Detection: Superoxide production is measured by the superoxide dismutase-inhibitable reduction of ferricytochrome c, which is monitored spectrophotometrically as an increase in absorbance at 550 nm.

-

Data Analysis: The rate of superoxide production is calculated, and the inhibitory effect of Piriprost is determined as a percentage of the control response.

Conclusion

This compound demonstrates a multifaceted mechanism of action, primarily characterized by its ability to inhibit the 5-lipoxygenase pathway and act as a competitive antagonist at the formyl peptide receptor 1. This dual-targeting capability positions Piriprost as a compound of significant interest in the field of inflammation research. The quantitative data and experimental protocols provided in this guide offer a solid foundation for scientists and researchers to further investigate its therapeutic potential and to design novel anti-inflammatory agents with similar dual-action profiles. Further studies are warranted to determine the precise binding sites and affinities of this compound to its cellular targets to fully elucidate its pharmacological properties.

References

Piriprost Potassium: A Technical Guide on its Role in the Inhibition of Histamine and Leukotriene Release

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piriprost Potassium (U-60257B) is a potent inhibitor of leukotriene synthesis, which has also been demonstrated to inhibit the release of histamine from mast cells. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on mast cell degranulation, with a focus on its inhibitory actions on both histamine and leukotriene release. This document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the pertinent biological pathways to serve as a valuable resource for researchers in allergy, immunology, and drug development. While the precise mechanism of histamine release inhibition by this compound is not fully elucidated, this guide synthesizes the available evidence to provide a thorough understanding of its anti-inflammatory potential.

Introduction: Mast Cell Activation and Mediator Release

Mast cells are critical effector cells in the immune system, playing a central role in allergic and inflammatory responses. Their activation, primarily through the aggregation of the high-affinity IgE receptor (FcεRI), initiates a complex signaling cascade. This cascade culminates in the degranulation and release of a plethora of pre-formed and newly synthesized inflammatory mediators, including histamine and leukotrienes.

-

Histamine: Stored in granules, histamine is a primary mediator of the acute allergic response, responsible for vasodilation, increased vascular permeability, and smooth muscle contraction.

-

Leukotrienes: These are lipid mediators synthesized de novo from arachidonic acid via the 5-lipoxygenase (5-LO) pathway upon mast cell activation. They are potent bronchoconstrictors and chemoattractants for other immune cells, contributing significantly to the late-phase allergic reaction and chronic inflammation.

The inhibition of the synthesis and/or release of these mediators is a key therapeutic strategy for the management of allergic diseases such as asthma and allergic rhinitis.

This compound: An Inhibitor of Leukotriene Synthesis and Histamine Release

This compound, also known as U-60257B, is recognized as a selective inhibitor of leukotriene synthesis. Its primary mechanism of action is the inhibition of the 5-lipoxygenase pathway, thereby blocking the conversion of arachidonic acid to leukotrienes.

In addition to its well-established role in blocking leukotriene production, studies have shown that this compound also inhibits the release of histamine. One study reported an IC50 of 0.11 μM for the combined inhibition of leukotriene and histamine release from isolated porcine lung cells. Other research has indicated that Piriprost inhibits the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), LTB4, and sulfidopeptide leukotrienes with IC50 values in the micromolar range in mouse mast cells and basophil leukemia cells.

Quantitative Data on the Inhibitory Activity of this compound

The following table summarizes the available quantitative data on the inhibitory potency of this compound.

| Target | Cell/Tissue Type | Parameter Measured | IC50 Value |

| Leukotriene & Histamine Release | Isolated Porcine Lung Cells | Combined Inhibition | 0.11 μM |

| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Cloned Mouse Mast Cells | Formation Inhibition | 9 - 14 μM |

| 5-HETE, LTB4, Sulfidopeptide Leukotrienes | Rat Basophil Leukemia Cells | Formation Inhibition | 15 - 50 μM |

Experimental Protocols

The following protocols are representative of the methodologies used to assess the inhibitory effects of compounds like this compound on mast cell degranulation and mediator release.

Mast Cell Isolation and Culture

-

Source: Primary mast cells can be isolated from various tissues, such as rodent peritoneal lavage or human lung tissue. Alternatively, mast cell lines like RBL-2H3 (rat basophilic leukemia) or LAD2 (human mast cell line) are commonly used.

-

Culture Conditions: Mast cells are typically cultured in appropriate media (e.g., RPMI-1640 or StemPro™-34 SFM) supplemented with growth factors such as Stem Cell Factor (SCF) and Interleukin-3 (IL-3) for primary cells.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.

-

Cell Preparation: Mast cells are sensitized overnight with IgE. The cells are then washed and resuspended in a buffered salt solution (e.g., Tyrode's buffer).

-

Compound Incubation: The cells are pre-incubated with various concentrations of this compound or a vehicle control for a specified period.

-

Stimulation: Degranulation is induced by adding a stimulant, such as an antigen (for IgE-sensitized cells) or a calcium ionophore (e.g., A23187).

-

Quantification: After incubation, the reaction is stopped, and the cell supernatant is collected. The amount of β-hexosaminidase released into the supernatant is quantified by a colorimetric assay using a substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

-

Data Analysis: The percentage of degranulation is calculated relative to the total β-hexosaminidase content of the cells (determined by lysing the cells with a detergent like Triton X-100).

Histamine Release Assay

Histamine release is often measured using an enzyme-linked immunosorbent assay (ELISA).

-

Sample Collection: Cell supernatants are collected following the same stimulation procedure as in the degranulation assay.

-

ELISA Procedure: The histamine concentration in the supernatants is determined using a commercially available histamine ELISA kit according to the manufacturer's instructions.

Leukotriene Quantification

Leukotriene levels can be measured by various methods, including ELISA or liquid chromatography-mass spectrometry (LC-MS).

-

Sample Preparation: Supernatants from stimulated mast cells are collected.

-

Quantification: The concentrations of specific leukotrienes (e.g., LTC4, LTD4, LTB4) are measured using specific ELISA kits or by LC-MS for more comprehensive profiling.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways involved in mast cell activation and the proposed sites of action for this compound.

Figure 1: Simplified signaling pathway of IgE-dependent mast cell activation leading to histamine release.

Piriprost Potassium (U-60257B): A Technical Whitepaper on a Leukotriene Synthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piriprost Potassium (U-60257B) is a potent inhibitor of leukotriene synthesis, targeting the 5-lipoxygenase (5-LOX) pathway. This document provides a comprehensive technical overview of the existing original research on this compound. It includes a summary of its inhibitory activity, detailed experimental protocols derived from published literature, and a visualization of its mechanism of action. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, immunology, and drug development.

Core Concepts and Mechanism of Action

This compound is recognized for its inhibitory effects on the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. The primary mechanism of action of this compound is the inhibition of the 5-lipoxygenase (5-LOX) enzyme. 5-LOX is a key enzyme in the metabolic pathway that converts arachidonic acid into leukotrienes. By inhibiting this enzyme, this compound effectively blocks the production of various leukotrienes, including leukotriene C4 (LTC4) and leukotriene B4 (LTB4), as well as histamine release. This targeted inhibition of the 5-LOX pathway underlies the anti-inflammatory properties of the compound.

Quantitative Data Summary

| Parameter | Value | Cell Type | Stimulus | Reference |

| IC50 | 0.11 µM | Isolated Porcine Lung Cells | Not Specified | [1] |

| ID50 (LTC4 Inhibition) | 2 x 10⁻⁶ M | Human Eosinophils | Calcium Ionophore A23187 | Cromwell et al., 1985 |

Table 1: Inhibitory Potency of this compound on Leukotriene and Histamine Release

Note: Further quantitative data from full-text articles will be integrated upon availability.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the research on this compound.

Inhibition of Leukotriene C4 Generation in Human Eosinophils

This protocol is based on the methodology described by Cromwell et al. (1985).

Objective: To determine the inhibitory effect of this compound on the generation of leukotriene C4 (LTC4) from human eosinophils stimulated with a calcium ionophore.

Materials:

-

This compound (U-60257B)

-

Calcium Ionophore A23187

-

Human eosinophils (isolated from peripheral blood)

-

Radioimmunoassay (RIA) kit for LTC4

-

Appropriate cell culture media and buffers

Procedure:

-

Eosinophil Isolation: Isolate human eosinophils from the peripheral blood of healthy donors using a standard density gradient centrifugation method followed by negative selection to achieve high purity.

-

Cell Culture and Pre-incubation: Resuspend the isolated eosinophils in a suitable buffer and pre-incubate them with varying concentrations of this compound for a specified period.

-

Stimulation: Induce leukotriene synthesis by adding the calcium ionophore A23187 to the eosinophil suspension.

-

Incubation: Incubate the cell suspension for a defined time at 37°C to allow for LTC4 production.

-

Termination of Reaction: Stop the reaction by centrifuging the cell suspension to pellet the cells and collecting the supernatant.

-

Quantification of LTC4: Measure the concentration of LTC4 in the supernatant using a specific radioimmunoassay (RIA).

-

Data Analysis: Calculate the percentage of inhibition of LTC4 generation at each concentration of this compound and determine the ID50 value.

Measurement of Alkaline Phosphatase Activity in Rat Endometrial Stromal Cells

This protocol is a generalized procedure based on the mention of increased alkaline phosphatase (ALP) activity in the literature.[1]

Objective: To assess the effect of this compound on the activity of alkaline phosphatase in cultured rat endometrial stromal cells.

Materials:

-

This compound (U-60257B)

-

Rat endometrial stromal cells

-

Cell culture medium and supplements

-

Alkaline phosphatase assay kit

-

Cell lysis buffer

-

Protein assay kit

Procedure:

-

Cell Culture: Culture rat endometrial stromal cells in an appropriate medium until they reach a desired confluency.

-

Treatment: Treat the cells with different concentrations of this compound for a specified duration. Include a vehicle control group.

-

Cell Lysis: After treatment, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable cell lysis buffer.

-

Protein Quantification: Determine the total protein concentration in each cell lysate using a standard protein assay.

-

Alkaline Phosphatase Assay: Measure the alkaline phosphatase activity in the cell lysates using a commercially available assay kit, which typically involves the conversion of a substrate (e.g., p-nitrophenyl phosphate) to a colored product.

-

Data Normalization and Analysis: Normalize the alkaline phosphatase activity to the total protein concentration for each sample. Compare the ALP activity in the this compound-treated groups to the control group to determine the effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize the 5-lipoxygenase signaling pathway and a general experimental workflow for assessing the inhibitory activity of this compound.

Caption: 5-Lipoxygenase Signaling Pathway Inhibition by this compound.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with Piriprost Potassium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piriprost Potassium (U-60,257) is a potent and selective inhibitor of the 5-lipoxygenase (5-LOX) enzyme.[1][2] This enzyme is critical in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[3][4][5] By inhibiting 5-LOX, this compound effectively reduces the production of leukotrienes, making it a valuable tool for in vivo research in inflammatory diseases such as asthma, allergic rhinitis, and inflammatory bowel disease. These application notes provide a detailed protocol for conducting in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action

This compound exerts its effects by inhibiting the 5-lipoxygenase enzyme, which is the initial and rate-limiting step in the leukotriene biosynthetic pathway. This pathway is activated in response to various inflammatory stimuli. The inhibition of 5-LOX by this compound leads to a significant reduction in the synthesis of all leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and LTE4). These mediators are known to cause bronchoconstriction, increase vascular permeability, and promote the infiltration of inflammatory cells.[3][4][5]

Data Presentation

In Vivo Efficacy of Piriprost

| Animal Model | Administration Route | Dosage | Observed Effect | Reference |

| Fetal Lambs | Intravenous | > 20 mg/kg | 502% increase in pulmonary blood flow and 87% decrease in pulmonary vascular resistance. | [5] |

| Rats (Thioglycollate-induced peritonitis) | Intraperitoneal | 40 mg/kg | 34% inhibition of leukocyte accumulation. | |

| Guinea Pigs (Antigen-induced bronchoconstriction) | Aerosol | 0.01% solution (180s exposure) | Inhibition of bronchoconstriction with a duration of action of approximately 1.5 hours. |

Experimental Protocols

Protocol 1: Evaluation of Anti-Inflammatory Activity in a Murine Model of Peritonitis

This protocol describes the induction of peritonitis in mice to assess the anti-inflammatory effects of this compound.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)

-

Thioglycollate broth (3% w/v, sterile)

-

Male C57BL/6 mice (8-10 weeks old)

-

Phosphate-buffered saline (PBS)

-

Trypan blue solution

-

Hemocytometer

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping and Dosing:

-

Randomly divide mice into treatment groups (n=8-10 per group):

-

Vehicle control

-

This compound (e.g., 10, 20, 40 mg/kg)

-

Positive control (e.g., Dexamethasone 5 mg/kg)

-

-

Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory stimulus.

-

-

Induction of Peritonitis:

-

Inject 1 mL of sterile 3% thioglycollate broth intraperitoneally into each mouse.

-

-

Peritoneal Lavage and Cell Counting:

-

Four hours after thioglycollate injection, euthanize the mice by CO2 asphyxiation.

-

Inject 5 mL of cold PBS into the peritoneal cavity.

-

Gently massage the abdomen and then aspirate the peritoneal fluid.

-

Centrifuge the collected fluid at 400 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Determine the total number of leukocytes using a hemocytometer and Trypan blue exclusion for cell viability.

-

-

Data Analysis:

-

Calculate the percentage inhibition of leukocyte migration for each treatment group compared to the vehicle control group.

-

Perform statistical analysis using an appropriate test (e.g., one-way ANOVA followed by a post-hoc test).

-

Protocol 2: Assessment of Bronchoprotective Effects in a Guinea Pig Model of Asthma

This protocol outlines the procedure to evaluate the ability of this compound to inhibit antigen-induced bronchoconstriction in sensitized guinea pigs.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Ovalbumin (OVA)

-

Aluminum hydroxide (adjuvant)

-

Aerosol delivery system

-

Whole-body plethysmograph

-

Male Hartley guinea pigs (300-400 g)

Procedure:

-

Sensitization:

-

Sensitize guinea pigs by intraperitoneal injection of 100 µg of OVA emulsified in 1 mg of aluminum hydroxide in 1 mL of saline.

-

Use the animals for the experiment 2-3 weeks after sensitization.

-

-

Aerosol Administration:

-

Acclimatize the sensitized guinea pigs to the whole-body plethysmograph.

-

Expose the animals to an aerosol of either vehicle or this compound (e.g., 0.01% solution for 180 seconds).

-

-

Antigen Challenge:

-

Fifteen minutes after drug administration, challenge the guinea pigs with an aerosol of 0.5% OVA for 60 seconds.

-

-

Measurement of Bronchoconstriction:

-

Record specific airway resistance (sRaw) or Penh (Enhanced Pause) continuously using the plethysmograph for at least 30 minutes after the antigen challenge.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the maximum increase in sRaw or Penh in the this compound-treated groups compared to the vehicle-treated group.

-

Perform statistical analysis to determine the significance of the observed effects.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits the 5-lipoxygenase (5-LOX) enzyme, a key step in the leukotriene synthesis pathway.

Experimental Workflow for In Vivo Anti-Inflammatory Studies

Caption: A generalized experimental workflow for evaluating the in vivo anti-inflammatory effects of this compound.

References

- 1. glpbio.com [glpbio.com]

- 2. Characterization of 5-lipoxygenase inhibitors in biochemical and functional in vivo assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Lipoxygenase inhibition reduces inflammation and neuronal apoptosis via AKT signaling after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. On the inhibition of 5-lipoxygenase product formation by tryptanthrin: mechanistic studies and efficacy in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Human 5-Lipoxygenase Potently Interfere With Prostaglandin Transport - PMC [pmc.ncbi.nlm.nih.gov]

Analytical Methods for the Detection of Piriprost Potassium: A Review of Available Methodologies

For Researchers, Scientists, and Drug Development Professionals

Piriprost Potassium is identified as a structural analog of prostaglandin I2.[1] It is a small molecule with the chemical formula C₂₆H₃₄NO₄.K and a molecular weight of 463.65.[1][2] Its chemical structure suggests that chromatographic and mass spectrometry-based methods would be highly suitable for its analysis.

Potential Analytical Techniques

Given the structural information available for this compound, the following analytical techniques are proposed as starting points for method development and validation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of pharmaceutical compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach.

Key Considerations for HPLC Method Development:

-

Column: A C18 column is a common starting point for the separation of non-polar to moderately polar compounds.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) would be used. The pH of the aqueous phase and the gradient of the organic solvent would need to be optimized to achieve good peak shape and resolution.

-

Detection: Ultraviolet (UV) detection would be a primary choice. The wavelength of maximum absorbance for this compound would need to be determined experimentally.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][4] This technique combines the separation power of HPLC with the mass analysis capabilities of tandem mass spectrometry.

Key Considerations for LC-MS/MS Method Development:

-

Ionization Source: An electrospray ionization (ESI) source, likely in positive ion mode, would be suitable for a molecule like this compound.

-

Mass Spectrometry: A triple quadrupole mass spectrometer would be used to perform Multiple Reaction Monitoring (MRM) for sensitive and specific quantification. This involves selecting a precursor ion (the molecular ion of this compound) and a specific product ion generated through collision-induced dissociation.

-

Sample Preparation: For biological samples such as plasma or urine, a sample preparation step like protein precipitation, liquid-liquid extraction, or solid-phase extraction would be necessary to remove interferences.

Experimental Protocols: A General Framework

While specific protocols for this compound are not available, the following provides a general workflow that can be adapted for method development.

General HPLC Protocol Framework

-

Standard Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Create a series of calibration standards by diluting the stock solution with the mobile phase.

-

-

Sample Preparation (for drug product):

-

Accurately weigh and dissolve the sample containing this compound in a suitable solvent.

-

Filter the sample solution through a 0.45 µm filter before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (Gradient elution)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at a predetermined wavelength.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Data Presentation

Quantitative data from method validation studies should be summarized in clear and concise tables.

Table 1: System Suitability Parameters for HPLC Analysis

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| % RSD of Peak Area | ≤ 2.0% |

Table 2: Method Validation Summary

| Parameter | Results |

| Linearity (r²) | |

| Range | |

| Limit of Detection (LOD) | |

| Limit of Quantification (LOQ) | |

| Accuracy (% Recovery) | |

| Precision (% RSD) |

Visualizations

Diagrams are essential for illustrating experimental workflows and logical relationships.

Caption: General workflow for the analysis of this compound using HPLC.

Conclusion

While specific, validated analytical methods for this compound are not documented in publicly accessible literature, this application note provides a comprehensive guide for researchers and scientists to develop and validate suitable methods. The proposed HPLC and LC-MS/MS frameworks, along with the general experimental protocols, offer a solid foundation for initiating analytical studies on this compound. Method development and validation should be performed in accordance with ICH guidelines to ensure the reliability and accuracy of the results.

References

Application Notes and Protocols for Anti-Inflammatory Compounds in Rodent Models

Note on Piriprost Potassium: Extensive literature searches did not yield specific in vivo studies for this compound in rodent inflammation models. The available research on Piriprost (also known as U-60257) primarily focuses on its in vitro activity as a 5-lipoxygenase inhibitor and its effects on human neutrophils[1]. Therefore, the following application notes and protocols are provided as a comprehensive guide for evaluating a novel or uncharacterized compound with potential anti-inflammatory properties, such as this compound, in a standard rodent inflammation model. The data and methodologies presented are synthesized from studies on various reference anti-inflammatory agents.

Data Presentation: Reference Compound Dosages in Rat Paw Edema Model

The table below summarizes the effective dosages of several anti-inflammatory compounds used in the carrageenan-induced rat paw edema model, a common assay for screening potential anti-inflammatory drugs. This data can serve as a reference for dose-range finding studies for a new compound.

| Compound | Animal Model | Route of Administration | Effective Dose Range | Primary Outcome |

| Indomethacin | Rat | Oral | 10 mg/kg | Inhibition of paw edema[2] |

| Naproxen | Rat | Oral | 15 mg/kg | Inhibition of paw edema[2] |

| Dexamethasone | Rat | Intraperitoneal | 0.4 mg/kg | Inhibition of hind-paw hyperalgesia and edema[3] |

| Dipyrone | Rat | Not Specified | 1 - 50 mg/kg | Reduction of hind-paw hyperalgesia and edema[3] |

| Pteropodine | Rat | Not Specified | 10, 20, and 40 mg/kg | Inhibition of paw edema[4] |

| MR-39 | Mouse | Intraperitoneal | 10 mg/kg for 8 days | Reduction of pro-inflammatory cytokines in the hippocampus[5][6] |

| Portulaca oleracea Extract | Rat | Not Specified | 50 - 200 mg/kg | Suppression of lung inflammation[7] |

Experimental Protocols: Carrageenan-Induced Paw Edema in Rats

This protocol details a widely accepted method for inducing acute inflammation in a rodent model to assess the efficacy of anti-inflammatory compounds.

1. Animals:

-

Male Wistar or Sprague-Dawley rats weighing between 150-200g are commonly used.

-

Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and have free access to food and water.

-

Acclimatize the animals to the laboratory environment for at least one week before the experiment.

2. Materials:

-

Test compound (e.g., this compound)

-

Vehicle for the test compound (e.g., saline, distilled water, or a small percentage of DMSO in saline)

-

Positive control (e.g., Indomethacin, 10 mg/kg)

-

Carrageenan (1% w/v in sterile 0.9% saline)

-

Plethysmometer for measuring paw volume

-

Syringes and needles for administration

3. Experimental Procedure:

-

Grouping: Divide the animals into at least four groups (n=6-8 per group):

-

Group 1: Vehicle control (receives only the vehicle)

-

Group 2: Test compound (receives the test compound at a specific dose)

-

Group 3: Positive control (receives a standard anti-inflammatory drug like indomethacin)

-

Group 4: Carrageenan control (receives the vehicle and carrageenan injection)

-

-

Compound Administration:

-

Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes before the carrageenan injection.

-

-

Induction of Inflammation:

-

Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group, which may receive a saline injection).

-

-

Measurement of Paw Edema:

-

Measure the volume of the injected paw using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan)[2].

-

4. Data Analysis:

-

Calculate the percentage increase in paw volume (edema) for each animal at each time point using the following formula:

-

% Edema = ((Vt - V0) / V0) * 100

-

Where Vt is the paw volume at time t and V0 is the initial paw volume.

-

-

Calculate the percentage inhibition of edema for the treated groups compared to the carrageenan control group:

-

% Inhibition = ((% Edema_control - % Edema_treated) / % Edema_control) * 100

-

-

Statistical analysis is typically performed using ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the control group. A p-value of <0.05 is generally considered statistically significant.

Mandatory Visualizations

Caption: Experimental workflow for the carrageenan-induced paw edema model in rats.

Caption: Simplified NF-κB signaling pathway in inflammation.

References

- 1. Effect of the 5-lipoxygenase inhibitor piriprost on superoxide production by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic and antiinflammatory effects of dipyrone in rat adjuvant arthritis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Anti-Inflammatory and Anti-Oxidant Activity of Portulaca oleracea Extract on LPS-Induced Rat Lung Injury [mdpi.com]

Application Note: HPLC-Based Quantification of Piriprost Potassium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Piriprost Potassium. This compound, a structural analog of prostaglandin I2, requires precise quantification for quality control and research purposes.[1] This method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means of determining the concentration of this compound in various sample matrices. The described protocol is suitable for routine analysis in pharmaceutical quality control and research laboratories.

Introduction

This compound (U-60257B) is a compound of interest in pharmaceutical research.[1] Accurate and precise analytical methods are crucial for the determination of its purity and concentration in bulk drug substances and finished pharmaceutical products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in Table 1.

| Parameter | Value |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:0.05 M Potassium Phosphate Buffer (pH 6.0) (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

| Run Time | 10 minutes |

Table 1: HPLC Chromatographic Conditions

Reagents and Standards

-

This compound reference standard (>98% purity)[1]

-

Acetonitrile (HPLC grade)

-

Potassium phosphate monobasic (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

Preparation of Solutions

2.3.1. Mobile Phase Preparation (0.05 M Potassium Phosphate Buffer, pH 6.0)

-

Dissolve 6.8 g of potassium phosphate monobasic in 1000 mL of HPLC grade water.

-

Adjust the pH to 6.0 with orthophosphoric acid.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the mobile phase by mixing the buffer and acetonitrile in a 40:60 ratio.

-

Degas the mobile phase by sonication for 15 minutes.

2.3.2. Standard Stock Solution Preparation (100 µg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase.

2.3.3. Preparation of Calibration Standards

Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 1 µg/mL to 50 µg/mL.

Sample Preparation

For a hypothetical tablet formulation:

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a portion of the powder equivalent to 10 mg of this compound.

-

Transfer the powder to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The analytical method was validated according to ICH guidelines for linearity, precision, and accuracy.

Linearity

The linearity of the method was evaluated by analyzing the calibration standards at six different concentrations. The peak area was plotted against the concentration, and a linear regression analysis was performed.

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 52.3 |

| 5 | 258.1 |

| 10 | 515.9 |

| 20 | 1032.5 |

| 40 | 2068.3 |

| 50 | 2585.7 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Linearity Data for this compound

Precision

The precision of the method was assessed by performing six replicate injections of a 20 µg/mL standard solution.

| Replicate | Peak Area (mAU*s) |

| 1 | 1031.8 |

| 2 | 1035.2 |

| 3 | 1029.7 |

| 4 | 1033.1 |

| 5 | 1036.5 |

| 6 | 1030.9 |

| Mean | 1032.9 |

| Standard Deviation | 2.6 |

| Relative Standard Deviation (%RSD) | 0.25% |

Table 3: Precision Data for this compound

Accuracy (Recovery)

The accuracy of the method was determined by spiking a placebo sample with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the target concentration).

| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |

| 80% | 16.0 | 15.8 | 98.8 |

| 100% | 20.0 | 19.9 | 99.5 |

| 120% | 24.0 | 24.2 | 100.8 |

| Mean Recovery (%) | 99.7 |

Table 4: Accuracy (Recovery) Data for this compound

Experimental Workflow and Signaling Pathway Visualization

The overall experimental workflow for the HPLC-based quantification of this compound is depicted below.

Caption: Experimental workflow for HPLC quantification.

As a prostaglandin I2 analog, this compound is expected to interact with prostaglandin receptors, initiating a signaling cascade. A generalized representation of this pathway is shown below.

Caption: Generalized prostaglandin signaling pathway.

Conclusion

The developed HPLC method is simple, rapid, accurate, and precise for the quantification of this compound. The method is suitable for routine quality control analysis and research applications. The validation results demonstrate that the method is reliable for its intended purpose.

References

Uncharted Territory: The Role of Piriprost Potassium in Hypoxic Pulmonary Vasoconstriction Remains Undocumented

Despite a comprehensive review of available scientific literature, no studies detailing the use or effects of Piriprost Potassium in the context of hypoxic pulmonary vasoconstriction (HPV) have been identified. Consequently, the creation of detailed application notes and protocols for this specific compound is not possible at this time.

Researchers, scientists, and drug development professionals are advised that information regarding this compound's mechanism of action, quantitative effects, or experimental protocols related to HPV is currently absent from published research. The initial search aimed to uncover data on its signaling pathways and impact on the physiological process of HPV, but the compound is not mentioned in the existing body of work on this topic.

It is conceivable that "this compound" may be known by an alternative name, or it may be a compound that has not been investigated for its role in the complex mechanisms of HPV.

The Established Role of Potassium Channels in Hypoxic Pulmonary Vasoconstriction

While information on this compound is unavailable, the broader role of potassium (K+) channels in the mechanism of HPV is well-established.[1][2][3][4] Hypoxic pulmonary vasoconstriction is a crucial physiological response in the lungs where blood vessels constrict in areas of low oxygen to redirect blood flow to better-ventilated regions, thereby optimizing gas exchange.[2][4]

The current understanding of this mechanism, often referred to as the "K+ channel hypothesis," can be summarized as follows:

-

Hypoxia Sensing: In pulmonary artery smooth muscle cells (PASMCs), low oxygen levels are sensed, believed to involve the mitochondria.[4][5]

-

Inhibition of Potassium Channels: This hypoxic environment leads to the inhibition of specific voltage-gated potassium (Kv) channels.[2][6] The exact mechanism is still under investigation but is thought to involve changes in reactive oxygen species (ROS).[4][6]

-

Membrane Depolarization: The closure of K+ channels reduces the outward flow of potassium ions, causing the cell membrane to depolarize.[1][4][7]

-

Calcium Influx: This depolarization activates voltage-gated calcium (Ca2+) channels, leading to an influx of calcium into the cell.[4][7][8]

-

Vasoconstriction: The rise in intracellular calcium concentration triggers the contraction of the smooth muscle, resulting in the narrowing of the pulmonary arteries.[4][8][9]

This signaling cascade is unique to the pulmonary vasculature, as hypoxia typically causes vasodilation in systemic blood vessels.[2]

Visualizing the General HPV Signaling Pathway

The following diagram illustrates the generally accepted signaling pathway of hypoxic pulmonary vasoconstriction, highlighting the central role of potassium channel inhibition.

Caption: General signaling pathway of Hypoxic Pulmonary Vasoconstriction (HPV).

Should further information or an alternative name for this compound become available, a new search can be initiated to provide the specific, detailed application notes and protocols as originally requested.

References

- 1. Direct role for potassium channel inhibition in hypoxic pulmonary vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hypoxic pulmonary vasoconstriction: role of voltage-gated potassium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. experts.umn.edu [experts.umn.edu]

- 4. Hypoxic Pulmonary Vasoconstriction: From Molecular Mechanisms to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

Application Notes and Protocols for Assessing Piriprost Potassium Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piriprost Potassium is a synthetic compound identified as a leukotriene synthesis inhibitor and a structural analog of prostaglandin I2.[1] Preclinical studies have indicated its potential as an anti-inflammatory and immunomodulatory agent. Specifically, this compound has been shown to inhibit the release of both leukotrienes and histamine, key mediators in allergic and inflammatory responses.[2] Furthermore, it has demonstrated the ability to increase alkaline phosphatase (ALP) activity in endometrial stromal cells, suggesting a potential role in modulating uterine receptivity.[2]

These application notes provide a comprehensive experimental framework for assessing the efficacy of this compound. The protocols detailed below encompass in vitro and in vivo models designed to elucidate its mechanism of action and evaluate its therapeutic potential in relevant disease models.

I. In Vitro Efficacy Assessment

A. Inhibition of Inflammatory Mediator Release

1. Leukotriene Release Assay

This protocol is designed to quantify the inhibitory effect of this compound on the release of leukotrienes from stimulated inflammatory cells.

Experimental Protocol:

-

Cell Culture: Culture a suitable inflammatory cell line (e.g., mast cells, basophils, or macrophages) in appropriate media.

-

Cell Stimulation: Seed the cells in a 96-well plate and pre-incubate with varying concentrations of this compound for 1-2 hours.

-

Induction of Leukotriene Release: Stimulate the cells with a suitable agonist (e.g., calcium ionophore A23187, IgE/anti-IgE) to induce leukotriene synthesis and release.

-

Sample Collection: After a defined incubation period, centrifuge the plate and collect the cell-free supernatant.

-

Quantification: Measure the concentration of leukotrienes (e.g., LTC4, LTD4, LTE4) in the supernatant using a commercially available ELISA kit.[3][4][5]

-

Data Analysis: Calculate the percentage inhibition of leukotriene release for each concentration of this compound compared to the vehicle control.

2. Histamine Release Assay

This protocol assesses the ability of this compound to inhibit histamine release from basophils or mast cells.

Experimental Protocol:

-

Cell Source: Use either isolated human peripheral blood basophils or a cultured mast cell line.

-

Pre-incubation: Incubate the cells with a range of this compound concentrations.

-

Stimulation: Induce histamine release by adding an appropriate secretagogue (e.g., anti-IgE, compound 48/80).[6][7]

-

Termination of Reaction: Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.

-

Histamine Measurement: Determine the histamine content in the supernatant using a sensitive method such as an enzyme immunoassay (EIA) or a fluorometric assay.[8][9][10]

-

Data Analysis: Express the results as a percentage of inhibition of histamine release relative to the control.

Data Presentation: In Vitro Inhibition of Mediator Release

| This compound Conc. (µM) | % Inhibition of Leukotriene Release (Mean ± SD) | % Inhibition of Histamine Release (Mean ± SD) |

| 0.1 | ||

| 1 | ||

| 10 | ||

| 100 | ||

| IC50 |

B. Assessment of Endometrial Stromal Cell Function

1. Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the effect of this compound on the activity of alkaline phosphatase, a marker of endometrial stromal cell decidualization.[11][12]

Experimental Protocol:

-

Cell Culture: Isolate and culture primary human or rodent endometrial stromal cells.

-

Treatment: Treat the confluent cell cultures with different concentrations of this compound for a specified duration (e.g., 48-72 hours).

-

Cell Lysis: Lyse the cells to release intracellular ALP.

-

ALP Activity Measurement: Determine ALP activity in the cell lysates using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[13][14] The rate of p-nitrophenol formation is proportional to the ALP activity.

-

Protein Quantification: Measure the total protein concentration in the lysates to normalize the ALP activity.

-

Data Analysis: Express ALP activity as units per milligram of protein and compare the treated groups to the vehicle control.

Data Presentation: Effect on Alkaline Phosphatase Activity

| This compound Conc. (µM) | ALP Activity (U/mg protein) (Mean ± SD) | Fold Change vs. Control |

| 0 (Control) | 1.0 | |

| 0.1 | ||

| 1 | ||

| 10 |

II. In Vivo Efficacy Assessment

A. Model of Allergic Airway Inflammation (Asthma)

This in vivo model evaluates the potential of this compound to mitigate the key features of allergic asthma.[1][2][15][16]

Experimental Protocol:

-

Animal Model: Use a well-established murine model of allergic asthma, such as the ovalbumin (OVA)-sensitized and challenged model.

-

Sensitization: Sensitize the animals (e.g., BALB/c mice) by intraperitoneal injection of OVA emulsified in alum.

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to and during the allergen challenge phase.

-

Allergen Challenge: Challenge the sensitized animals by intranasal or aerosol exposure to OVA.

-

Assessment of Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor agent (e.g., methacholine) using whole-body plethysmography.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze the inflammatory cell infiltrate (e.g., eosinophils, neutrophils, lymphocytes) by cell counting and differential staining.

-

Cytokine and Leukotriene Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) and leukotrienes in the BAL fluid by ELISA.[17]

-

Histopathology: Collect lung tissue for histological analysis to assess airway inflammation and mucus production (e.g., H&E and PAS staining).

Data Presentation: In Vivo Efficacy in Allergic Asthma Model

| Treatment Group | AHR (Penh value at max methacholine dose) | Total BAL Cells (x10^5) | Eosinophils in BAL (%) | IL-4 in BAL (pg/mL) | Leukotrienes in BAL (pg/mL) |

| Naive | |||||

| Vehicle Control | |||||

| This compound (Low Dose) | |||||

| This compound (High Dose) | |||||

| Positive Control (e.g., Dexamethasone) |

B. Model of Endometrial Receptivity

This model assesses the potential of this compound to influence uterine receptivity, a critical factor for successful embryo implantation.

Experimental Protocol:

-

Animal Model: Use a pseudopregnant mouse model.

-

Hormonal Priming: Synchronize the estrous cycle of female mice and induce a pseudopregnant state through mating with vasectomized males.

-

Drug Administration: Administer this compound during the pre-implantation period.

-

Assessment of Uterine Receptivity Markers:

-

Alkaline Phosphatase (ALP) Staining: Perform histochemical staining for ALP activity in uterine cross-sections on the day of expected implantation.

-

Gene Expression Analysis: Analyze the expression of key receptivity markers (e.g., Hoxa10, Lif) in uterine tissue by qRT-PCR.

-

-

Embryo Implantation Model (Optional):

-

Perform embryo transfer into the uteri of treated pseudopregnant females.

-

Assess the number of implantation sites a few days post-transfer.

-

Data Presentation: In Vivo Efficacy in Endometrial Receptivity Model

| Treatment Group | Uterine ALP Staining Intensity (Arbitrary Units) | Hoxa10 Gene Expression (Fold Change) | Number of Implantation Sites (Mean ± SD) |

| Vehicle Control | 1.0 | ||

| This compound (Low Dose) | |||

| This compound (High Dose) |

III. Signaling Pathway and Workflow Visualizations

Caption: Leukotriene synthesis pathway and the inhibitory target of this compound.

Caption: Experimental workflow for in vitro assessment of this compound.

Caption: Experimental workflow for in vivo assessment of this compound.

References

- 1. ICI Journals Master List [journals.indexcopernicus.com]

- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 3. novamedline.com [novamedline.com]

- 4. Development of enzyme-linked immunosorbent assays for measurement of leukotrienes and prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. buhlmannlabs.ch [buhlmannlabs.ch]